molecular formula C11H9ClO2 B1309475 3,5-Dimethyl-benzofuran-2-carbonyl chloride CAS No. 16817-33-7

3,5-Dimethyl-benzofuran-2-carbonyl chloride

Cat. No.: B1309475
CAS No.: 16817-33-7
M. Wt: 208.64 g/mol
InChI Key: RUWQVSWMIOZFIL-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Dimethyl-benzofuran-2-carbonyl chloride is primarily used in proteomics research as a biochemical reagent . Its applications extend to various fields, including:

Safety and Hazards

When handling 3,5-Dimethyl-benzofuran-2-carbonyl chloride, it’s recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-benzofuran-2-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, including those involved in the synthesis and modification of proteins . These interactions often result in the formation of stable covalent adducts, which can be used to study enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and experimental conditions. . For example, it can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, this compound can impact gene expression and cellular metabolism by modifying transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The carbonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dose range is required to achieve the desired biochemical modifications without causing harmful side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key metabolic enzymes, leading to changes in metabolite levels and overall metabolic activity . These interactions can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects .

Preparation Methods

The synthesis of 3,5-Dimethyl-benzofuran-2-carbonyl chloride typically involves the chlorination of 3,5-Dimethyl-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl23,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2+HCl\text{3,5-Dimethyl-benzofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl2​→3,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2​+HCl

Chemical Reactions Analysis

3,5-Dimethyl-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH23,5-Dimethyl-benzofuran-2-carboxamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{3,5-Dimethyl-benzofuran-2-carboxamide} + \text{HCl} 3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH2​→3,5-Dimethyl-benzofuran-2-carboxamide+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-Dimethyl-benzofuran-2-carboxylic acid and hydrochloric acid:

    3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2O3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3,5-Dimethyl-benzofuran-2-carboxylic acid} + \text{HCl} 3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2​O→3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl

  • Oxidation and Reduction:

Comparison with Similar Compounds

3,5-Dimethyl-benzofuran-2-carbonyl chloride can be compared with other benzofuran derivatives, such as:

The presence of the chloroformyl group in this compound makes it a valuable intermediate for synthesizing various derivatives with potential biological activities .

Properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWQVSWMIOZFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406373
Record name 3,5-Dimethyl-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-33-7
Record name 3,5-Dimethyl-2-benzofurancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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